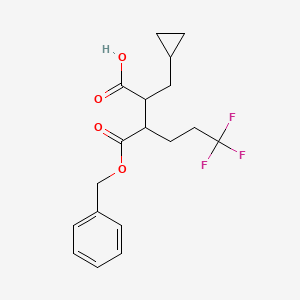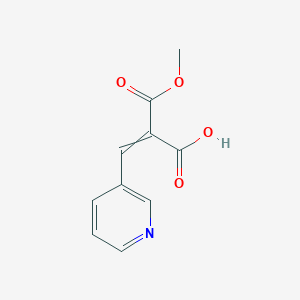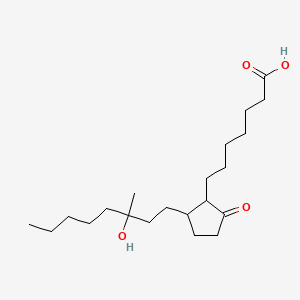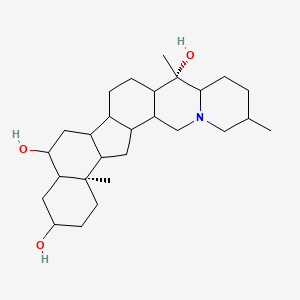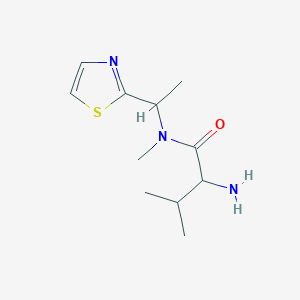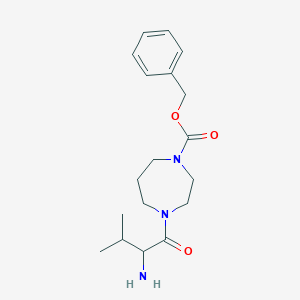
3,3-Difluoro-4-(2-methoxyethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-4-(2-methoxyethyl)piperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of piperidine derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST) . These reagents are effective for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides.
Industrial Production Methods
Industrial production of fluorinated piperidines often employs large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The choice of reagents and conditions depends on the specific requirements of the target compound and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-4-(2-methoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reagents, such as N-bromosuccinimide (NBS), are used for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluorinated ketones or aldehydes, while reduction can produce simpler alkyl derivatives .
Aplicaciones Científicas De Investigación
3,3-Difluoro-4-(2-methoxyethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-4-(2-methoxyethyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-4-oxopiperidine: Another fluorinated piperidine with similar chemical properties.
4-(2-Methoxyethyl)piperidine: Lacks the fluorine atoms but shares the piperidine core structure.
Difluoroalkanes: Compounds with similar fluorination patterns but different core structures
Uniqueness
3,3-Difluoro-4-(2-methoxyethyl)piperidine is unique due to the presence of both fluorine atoms and the methoxyethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15F2NO |
|---|---|
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
3,3-difluoro-4-(2-methoxyethyl)piperidine |
InChI |
InChI=1S/C8H15F2NO/c1-12-5-3-7-2-4-11-6-8(7,9)10/h7,11H,2-6H2,1H3 |
Clave InChI |
BGNZSGLFKOXULA-UHFFFAOYSA-N |
SMILES canónico |
COCCC1CCNCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


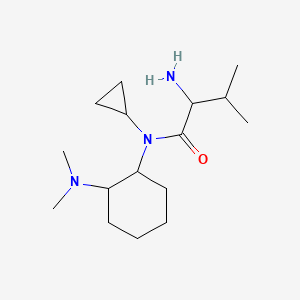
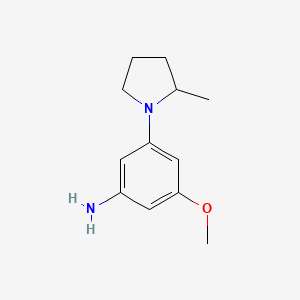
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
